Product packaging for Tiglyl Glycine Methyl Ester(Cat. No.:CAS No. 55649-53-1)

Tiglyl Glycine Methyl Ester

Cat. No.: B141540
CAS No.: 55649-53-1
M. Wt: 171.19 g/mol
InChI Key: IFMXGUOYXDBGDS-GQCTYLIASA-N
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Description

Overview of the Tiglyl Moiety within Biological Metabolites

The "tiglyl" portion of Tiglyl Glycine (B1666218) Methyl Ester is derived from tiglic acid, a five-carbon unsaturated carboxylic acid. In biological systems, the activated form of tiglic acid is tiglyl-CoA. This molecule is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.

The metabolism of isoleucine is a critical pathway for energy production. However, in certain inborn errors of metabolism, such as beta-ketothiolase deficiency, the breakdown of isoleucine is impaired. This leads to an accumulation of intermediates, including tiglyl-CoA. To mitigate the toxic effects of excess tiglyl-CoA, the body utilizes detoxification pathways, one of which is conjugation with glycine to form tiglylglycine. The presence of elevated levels of tiglylglycine in the urine is a key diagnostic marker for these metabolic disorders. issx.orgresearchgate.net

Positioning of Tiglyl Glycine Methyl Ester within the Broader Class of Glycine Conjugates

Glycine conjugation is a major pathway for the metabolism and detoxification of a wide range of endogenous and xenobiotic (foreign) compounds containing a carboxylic acid group. The process involves the enzymatic addition of the amino acid glycine to an activated acyl-CoA molecule. This reaction, catalyzed by glycine N-acyltransferase, increases the water solubility of the parent compound, facilitating its excretion from the body.

This compound is a derivative of tiglylglycine, a classic example of a glycine conjugate. The addition of a methyl group to the carboxylic acid end of the glycine moiety to form a methyl ester is a further chemical modification. While the biological significance of this specific methylation is not yet fully understood, the discovery of other N-acylglycine methyl esters (NAGMEs) in marine bacteria suggests that such modifications may have functional roles in nature. researchgate.netnih.gov These naturally occurring NAGMEs hint at the possibility of this compound, or similar compounds, playing a role in biological signaling or other cellular processes, extending beyond a simple detoxification product.

Historical Context of Research on Glycine Conjugation Pathways

The study of glycine conjugation has a long and rich history, dating back to the 19th century, and is intrinsically linked to the birth of biochemistry and the study of xenobiotic metabolism. issx.orgnih.gov

One of the earliest discoveries in this field was the identification of hippuric acid in the urine of horses in 1829 by Justus von Liebig. al-edu.com A few years later, in 1842, Friedrich Wöhler demonstrated that the administration of benzoic acid to humans resulted in the excretion of hippuric acid. researchgate.net It was subsequently determined that hippuric acid is, in fact, N-benzoylglycine, the product of the conjugation of benzoic acid with glycine. al-edu.comontosight.aiwikipedia.org This was one of the first elucidated examples of a metabolic detoxification pathway.

These early discoveries laid the groundwork for the broader understanding of how organisms handle foreign compounds. The concept of "detoxication," later refined to the more neutral term "xenobiotic metabolism," grew from these foundational studies. Throughout the 20th century, the enzymes and mechanisms underlying glycine conjugation were further characterized, revealing its importance in metabolizing a wide variety of substances. issx.orgoup.com The historical timeline below highlights some of the key milestones in this field of research.

YearKey Discovery/EventSignificance
1829 Justus von Liebig isolates and names hippuric acid from horse urine. al-edu.comFirst identification of a glycine conjugate.
1842 Friedrich Wöhler demonstrates the conversion of benzoic acid to hippuric acid in humans. researchgate.netEstablishes the link between a xenobiotic and a glycine conjugate.
1853 Victor Dessaignes synthesizes hippuric acid from benzoyl chloride and the zinc salt of glycine. wikipedia.orgConfirms the chemical structure of hippuric acid.
Mid-20th Century Elucidation of the enzymatic basis of glycine conjugation, identifying glycine N-acyltransferase.Reveals the biochemical machinery responsible for this metabolic pathway.
Late 20th Century Identification of tiglylglycine as a marker for inborn errors of metabolism. issx.orgresearchgate.netDemonstrates the clinical relevance of specific glycine conjugates.
2018 Discovery of N-acylglycine methyl esters (NAGMEs) in marine bacteria. researchgate.netnih.govSuggests a natural biological role for this class of compounds beyond detoxification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B141540 Tiglyl Glycine Methyl Ester CAS No. 55649-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXGUOYXDBGDS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418641
Record name N-Tiglylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55649-53-1
Record name N-Tiglylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Mechanistic Studies of Tiglyl Glycine Methyl Ester and Precursors

Chemical Synthesis Methodologies for Glycine (B1666218) Methyl Ester

Glycine methyl ester serves as a crucial intermediate in various synthetic applications, including the synthesis of tiglyl glycine methyl ester. nih.gov Its preparation can be achieved through several methods, each with its own set of advantages and mechanistic intricacies.

Fischer Esterification Approaches for Amino Acid Methyl Esters

Fischer-Speier esterification is a classical and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. byjus.comchemistrysteps.com In the context of amino acids, this reaction involves heating the amino acid in an excess of alcohol, typically methanol (B129727) for methyl esters, with a catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pearson.comgoogle.com

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. byjus.compearson.com It proceeds through the following key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, enhancing its electrophilicity. byjus.commasterorganicchemistry.com

Nucleophilic attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.compearson.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst. byjus.com

Due to the zwitterionic nature of amino acids, esterification can be more challenging than with simple carboxylic acids, often resulting in lower yields due to side reactions. mdpi.comacs.org To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or water is continuously removed from the reaction mixture. byjus.comchemistrysteps.com

Alternative Catalytic and Reagent Systems for Amino Acid Esterification (e.g., Trimethylchlorosilane-mediated synthesis)

To overcome the challenges associated with traditional Fischer esterification, alternative reagents and catalysts have been developed. One of the most effective methods involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This system provides a mild and efficient route to amino acid methyl esters, often at room temperature, and produces good to excellent yields. nih.govresearchgate.net

The reaction with TMSCl and methanol is advantageous as it avoids harsh acidic conditions and high temperatures. smolecule.com The proposed mechanism involves the in situ formation of HCl from the reaction of TMSCl with methanol, which then acts as the catalyst for the esterification. This method is compatible with a wide range of natural and synthetic amino acids. nih.gov

Other reagents reported for the synthesis of amino acid methyl esters include:

Thionyl chloride (SOCl₂): This reagent is also used in methanol to produce the corresponding methyl esters. nih.govgoogle.com

2,2-Dimethoxypropane: This can be used as a water scavenger to drive the esterification reaction to completion. nih.gov

Ion-exchange resins: Acidic resins like Amberlyst™-15 can serve as heterogeneous catalysts, simplifying product purification. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of glycine methyl ester synthesis. Key parameters that can be adjusted include:

Catalyst Loading: The concentration of the acid catalyst can significantly impact the reaction rate. For instance, in Fischer esterification using sulfuric acid, the molar ratio of acid to amino acid is a critical factor. google.com

Temperature: While some methods require reflux temperatures, others, like the TMSCl/methanol system, proceed efficiently at room temperature. nih.govgoogle.com The optimal temperature can vary depending on the specific reactants and catalyst used. google.com

Reaction Time: The duration of the reaction is another important variable. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time to achieve maximum conversion without significant side product formation. core.ac.ukacs.org

Solvent/Reagent Ratio: Using a large excess of the alcohol (e.g., methanol) can shift the equilibrium in favor of the ester product. chemistrysteps.com

Water Removal: In reversible reactions like Fischer esterification, the removal of water as it is formed can significantly increase the yield of the ester. chemistrysteps.com

Table 1: Comparison of Synthetic Methods for Glycine Methyl Ester

MethodCatalyst/ReagentTemperatureAdvantagesDisadvantages
Fischer Esterification H₂SO₄ or HClRefluxInexpensive reagents, well-established. pearson.comgoogle.comHarsh conditions, potential for side reactions, lower yields for amino acids. mdpi.com
TMSCl-mediated Trimethylchlorosilane (TMSCl) in MethanolRoom TemperatureMild conditions, high yields, good for a variety of amino acids. nih.govresearchgate.netCost of TMSCl can be higher than traditional acids. google.com
Thionyl Chloride SOCl₂ in MethanolCooled to RefluxEffective for esterification. nih.govgoogle.comThionyl chloride is a hazardous reagent.

Biosynthetic Pathways Leading to Tiglyl Glycine

Tiglyl glycine is a metabolite formed through the conjugation of tiglic acid (derived from tiglyl-CoA) and glycine. This process is primarily enzymatic and is closely linked to the catabolism of the branched-chain amino acid isoleucine.

Enzymatic Acylation of Glycine: The Role of Glycine N-Acyltransferase (GLYAT)

The key enzyme responsible for the formation of tiglyl glycine is Glycine N-acyltransferase (GLYAT; EC 2.3.1.13). uniroma1.ituniprot.org This mitochondrial enzyme catalyzes the transfer of an acyl group from an acyl-CoA thioester to the amino group of glycine. ontosight.ainih.gov

The reaction catalyzed by GLYAT is as follows: Tiglyl-CoA + Glycine → Tiglyl Glycine + Coenzyme A

GLYAT exhibits broad substrate specificity, acting on a variety of acyl-CoAs, including benzoyl-CoA and short-chain acyl-CoAs. nih.gov The efficiency of the conjugation reaction, as indicated by V/K values, tends to decrease as the length of the acyl chain of the acyl-CoA substrate increases. nih.gov While the enzyme has a strong preference for glycine as the amino acid substrate, other amino acids are poor substrates. nih.gov

Recent studies on the kinetic mechanism of human GLYAT suggest a more complex model than the previously assumed Michaelis-Menten kinetics. nih.gov The data indicates a cooperative binding mechanism, where the binding of one substrate influences the binding of the other. nih.govmdpi.com

Precursor Tiglyl-CoA: Origin and Formation in Isoleucine Catabolism

The essential precursor for the enzymatic synthesis of tiglyl glycine is tiglyl-coenzyme A (tiglyl-CoA). medchemexpress.com Tiglyl-CoA is a key intermediate in the metabolic pathway of the branched-chain amino acid isoleucine. ontosight.aifrontiersin.org

The catabolism of isoleucine proceeds through a series of enzymatic steps:

Transamination: Isoleucine is first converted to α-keto-β-methylvaleric acid. biologydiscussion.com

Oxidative Decarboxylation: This keto acid is then decarboxylated to form α-methylbutyryl-CoA. biologydiscussion.comresearchgate.net

Dehydrogenation: α-Methylbutyryl-CoA undergoes dehydrogenation to yield tiglyl-CoA. biologydiscussion.comresearchgate.net

This pathway highlights the direct link between amino acid metabolism and the formation of the acyl-CoA necessary for glycine conjugation. The complete breakdown of isoleucine ultimately yields acetyl-CoA and propionyl-CoA. biologydiscussion.comresearchgate.net The formation of tiglyl-CoA is a critical juncture in this pathway, providing the substrate for GLYAT to produce tiglyl glycine. ecmdb.canih.gov

Substrate Specificity and Kinetic Parameters of GLYAT for Acyl-CoA Donors

Glycine N-acyltransferase (GLYAT, EC 2.3.1.13) is a mitochondrial enzyme responsible for the conjugation of various acyl-CoA molecules with glycine, a crucial step in the detoxification of xenobiotic and endogenous organic acids. researchgate.netgenecards.orgnih.gov The enzyme's activity and substrate preference are key determinants in the formation of acylglycines like tiglyl glycine.

Detailed Research Findings: GLYAT exhibits broad substrate specificity, conjugating a variety of acyl-CoA thioesters, but with a clear preference for certain structures. nih.gov The catalytic efficiency of GLYAT is generally highest for aromatic and short-to-medium-chain acyl-CoAs. As the carbon chain length of the acyl-CoA increases, the enzyme's activity tends to decrease. nih.govmerckmillipore.com

Kinetic studies of human and other mammalian GLYATs have revealed important parameters regarding its affinity (Km or s0.5) and maximum reaction velocity (Vmax or kcat) for different acyl-CoA donors. While data for tiglyl-CoA is not extensively reported, studies on structurally similar short-chain and branched-chain acyl-CoAs provide valuable insights. For instance, benzoyl-CoA is consistently reported as a high-affinity substrate. nih.govmdpi.com The enzyme also processes endogenous molecules like isovaleryl-CoA, which is structurally related to tiglyl-CoA (both are C5 branched-chain acyl-CoAs). genecards.orguniprot.org

Recent research indicates that human GLYAT does not follow simple Michaelis-Menten kinetics but rather exhibits cooperative substrate binding, where the binding of one substrate molecule influences the binding of subsequent ones. nih.govmdpi.comnih.gov This has led to the use of the Hill equation to model its kinetics, particularly when investigating the effects of genetic variants on enzyme function. nih.govmdpi.com The kinetic mechanism has been described as a Ferdinand enzyme mechanism (a type of ternary complex mechanism with cooperativity) rather than a simple sequential or ping-pong mechanism. nih.gov

The following tables summarize key kinetic parameters reported for various acyl-CoA substrates with GLYAT from different species.

Table 1: Kinetic Parameters of Human Glycine N-Acyltransferase (GLYAT) for Various Acyl-CoA Donors This table compiles data from multiple studies on human GLYAT. Note that experimental conditions and enzyme preparations (e.g., recombinant variants, mitochondrial lysates) may vary between studies, affecting the absolute values.

Acyl-CoA Substrate Apparent Km or s0.5 (μM) Vmax (μmol/min/mg) or kcat (s-1) Kinetic Model Reference
Benzoyl-CoA 57.9 - 96.6 17.1 (Vmax) Michaelis-Menten / Hill genecards.orgmdpi.comuniprot.org
Salicyl-CoA 83.7 10.1 (Vmax) Michaelis-Menten genecards.orguniprot.org
Isovaleryl-CoA 124 7.64 (Vmax) Michaelis-Menten genecards.orguniprot.org
Octanoyl-CoA 198 3.3 (Vmax) Michaelis-Menten genecards.orguniprot.org
Benzoyl-CoA (156Asn>Ser variant) 96.6 (s0.5) 1.83 (kcat) Two-substrate Hill mdpi.com

Table 2: Kinetic Parameters of Mouse Glycine N-Acyltransferase (mGLYAT) for Various Acyl-CoA Donors Data obtained from studies on recombinant mouse GLYAT.

Acyl-CoA Substrate Apparent Km (μM) kcat (s-1) Catalytic Efficiency (kcat/Km) (M-1s-1) Reference
Benzoyl-CoA 9.4 4.2 4.5 x 105 nih.gov
Acetyl-CoA 2100 2.0 9.5 x 102 nih.gov
Butyryl-CoA 120 2.8 2.3 x 104 nih.gov
Hexanoyl-CoA 31 1.9 6.1 x 104 nih.gov

Esterification Chemistry of Tiglyl Glycine to Form this compound

The conversion of tiglyl glycine, a carboxylic acid, to its corresponding methyl ester is a fundamental chemical transformation often employed in analytical chemistry to increase the volatility and thermal stability of the analyte for techniques like gas chromatography. researchgate.net

Several reliable methods exist for the esterification of carboxylic acids. The choice of method often depends on the scale of the reaction, the presence of other functional groups, and the desired reaction conditions.

Diazoalkane-Based Methylation : The use of diazomethane (B1218177) (CH₂N₂) is a classical and highly efficient method for converting carboxylic acids to methyl esters. wordpress.comnih.gov The reaction is rapid, proceeds at room temperature, and produces nitrogen gas as the only byproduct, simplifying purification. wordpress.comspringernature.com The mechanism involves a proton transfer from the acidic carboxylic acid to the basic diazomethane, forming a carboxylate ion and a methyldiazonium cation, which then undergo an Sₙ2 reaction to form the methyl ester. researchgate.net A safer, more stable alternative is trimethylsilyldiazomethane (B103560) (TMSD), which also yields methyl esters, though the reaction is typically slower. wordpress.comchromforum.org

Fischer-Speier Esterification : This is a well-established acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. wikipedia.orglibretexts.org To synthesize this compound, tiglyl glycine would be refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. wikipedia.orgyoutube.com To drive the equilibrium toward the ester product, either a large excess of the alcohol (methanol) is used, or the water byproduct is removed as it forms, often by azeotropic distillation. libretexts.org

Alkylation with Alkyl Halides : Carboxylic acids can be converted to esters using an alkyl halide, such as iodomethane (B122720) (CH₃I), in the presence of a base. researchgate.net The base (e.g., potassium hydroxide (B78521) in DMSO) deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion, which then attacks the iodomethane in an Sₙ2 reaction to yield the methyl ester. This method is advantageous due to the use of inexpensive reagents and mild conditions. researchgate.net

Chemo-enzymatic synthesis offers a green and highly selective alternative to purely chemical methods, operating under mild conditions and often avoiding the need for protecting groups. nih.govnih.gov

Lipases are the most common enzymes used for ester synthesis. While their natural function is the hydrolysis of esters, the reaction is reversible. nih.govresearchgate.net In a non-aqueous environment or one with very low water activity, lipases can efficiently catalyze the formation of ester bonds. nih.gov

For the synthesis of this compound, a potential strategy involves the direct esterification of tiglyl glycine with methanol catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), often supplied as Novozym 435. nih.gov The reaction would be conducted in an organic solvent to minimize water concentration and shift the equilibrium toward ester formation.

A similar chemo-enzymatic process has been successfully used for the synthesis of N-arachidonoyl glycine, where a lipase catalyzed the acylation of a glycine ester. nih.gov By applying the principle of microscopic reversibility, the same enzyme could catalyze the esterification of N-acylglycine. The selection of the enzyme and optimization of key parameters—including solvent, temperature, substrate molar ratio, and water activity—are critical for achieving high conversion yields. nih.govmdpi.com

The mechanism of esterification depends on the chosen synthetic route. For acylglycines like tiglyl glycine, the reactive site is the carboxylic acid group.

Mechanism of Fischer Esterification : This reaction is a classic example of nucleophilic acyl substitution catalyzed by acid. libretexts.orgaklectures.com

Protonation of Carbonyl : The acid catalyst protonates the carbonyl oxygen of tiglyl glycine's carboxyl group, making the carbonyl carbon significantly more electrophilic. youtube.comyoutube.com

Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer : A proton is transferred from the newly added methoxy (B1213986) group to one of the hydroxyl groups. This converts the hydroxyl group into a water molecule (-OH₂⁺), which is an excellent leaving group. youtube.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the water molecule. libretexts.org

Deprotonation : The protonated ester product is deprotonated by a base in the medium (e.g., water or another methanol molecule), regenerating the acid catalyst and yielding the final product, this compound. youtube.com

Mechanism of Diazomethane Esterification : This reaction proceeds via a different, non-catalytic pathway.

Acid-Base Reaction : The carboxylic acid proton of tiglyl glycine is acidic enough to be transferred to the basic carbon atom of diazomethane. wordpress.comresearchgate.net

Formation of an Ion Pair : This proton transfer results in the formation of a tiglyl glycinate (B8599266) anion and a highly reactive methyldiazonium cation ([CH₃N₂]⁺). researchgate.net

Nucleophilic Substitution : The carboxylate anion acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 displacement. This forms the methyl ester and releases gaseous nitrogen (N₂), an extremely stable and non-reactive byproduct, which drives the reaction to completion. wordpress.com

Enzymatic Interactions and Biotransformation of Tiglyl Glycine Methyl Ester

Enzymatic Specificity of Glycine (B1666218) N-Acyltransferase with Glycine Methyl Ester as an Amino Donor

Glycine N-acyltransferase (GLYAT) is a key enzyme in phase II detoxification metabolism, catalyzing the conjugation of acyl-CoA molecules with glycine to form N-acylglycines. nih.govwikipedia.orguniroma1.it This process is crucial for metabolizing and excreting various endogenous and xenobiotic carboxylic acids. nih.govnih.gov The enzyme is primarily found in the mitochondria of the liver and kidney. nih.govnih.gov While GLYAT exhibits a strong preference for glycine as its amino donor substrate, its activity with modified amino donors like glycine methyl ester provides insight into its substrate specificity and catalytic mechanism. nih.gov

Research on mouse Glycine N-Acyltransferase (mGLYAT) has demonstrated that the enzyme can utilize amino donors other than glycine. nih.gov A comparative analysis reveals that while glycine is the preferred substrate, glycine methyl ester can also serve as a recognizable, albeit less efficient, amino donor for the acyltransfer reaction. nih.gov

In studies using benzoyl-CoA as the acyl donor, mGLYAT was found to accept glycine, glycine methyl ester, and glycine ethyl ester as substrates. nih.gov Other structurally similar compounds, such as L-alanine and β-alanine, were not substrates, highlighting the enzyme's specific requirements for the amino donor. nih.gov The catalytic efficiency of mGLYAT with glycine methyl ester is significantly lower than with glycine, indicating that the esterification of the carboxyl group affects the substrate's binding affinity or the catalytic rate. nih.gov

Amino Donor SubstrateApparent Catalytic Efficiency (V/K)appRelative Efficiency (%)
Glycine(5.2 ± 0.20) × 10² M⁻¹s⁻¹100%
Glycine Methyl EsterNot explicitly quantified but noted as ~10% of glycine~10%
Glycine Ethyl EsterNot explicitly quantified but noted as ~10% of glycine~10%

Data derived from studies on mouse Glycine N-Acyltransferase (mGLYAT) with benzoyl-CoA as the acyl donor nih.gov.

The ability of GLYAT to process these esters suggests that the enzyme's active site can accommodate modifications to the carboxyl end of the glycine molecule, though with a clear preference for the free carboxylate. This has implications for understanding how various glycine derivatives might interact with this key metabolic enzyme.

Hydrolytic Enzymes Capable of De-esterification of Methyl Esters

The methyl ester bond in Tiglyl Glycine Methyl Ester is susceptible to hydrolysis by a class of enzymes known as carboxylic ester hydrolases (CEHs), which includes esterases and lipases. nih.govnih.govmdpi.com These enzymes catalyze the cleavage of ester bonds to produce a carboxylic acid and an alcohol. nih.govmdpi.com Esterases and lipases are crucial components of circulatory and metabolic systems, responsible for breaking down xenobiotics and endogenous compounds. nih.gov

Esterases and lipases are two main groups of carboxylesterases that can be distinguished by their substrate preferences. nih.gov This differentiation is critical for understanding which enzymes are likely to act on N-acyl amino acid methyl esters.

Esterases (EC 3.1.1.1): These enzymes typically hydrolyze water-soluble esters with short-chain acyl groups. nih.gov Given that N-acyl amino acid methyl esters can be water-soluble, esterases are potential candidates for their de-esterification.

Lipases (EC 3.1.1.3): Lipases preferentially act on water-insoluble substrates, such as long-chain triacylglycerols, at a lipid-water interface. nih.gov The activity of lipases often increases with the lipophilicity of the substrate. nih.gov For an N-acyl amino acid methyl ester, its susceptibility to lipase (B570770) action would depend on the length and hydrophobicity of the acyl chain.

The active site of these hydrolases, often a Ser-His-Asp catalytic triad (B1167595), is responsible for the cleavage of the ester bond. mdpi.com The structure of the enzyme's binding pocket, particularly its size and hydrophobicity, determines the range of substrates it can accommodate. d-nb.info

Enzyme TypeTypical SubstratesKey Characteristics
Esterase Water-soluble, short acyl chain estersActive in aqueous solutions; generally inactive against water-insoluble esters. nih.gov
Lipase Water-insoluble, long-chain triglyceridesExhibits interfacial activation; activity is dependent on substrate lipophilicity. nih.govnih.gov

Several factors can influence the rate at which hydrolytic enzymes de-esterify N-acyl amino acid methyl esters in a laboratory setting.

Substrate Structure and Lipophilicity: The chemical structure of the substrate is paramount. The length of the acyl chain and the nature of the amino acid can affect binding to the enzyme's active site. nih.gov The activity of esterases tends to decrease as the lipophilicity of the substrate increases, whereas lipase activity generally increases. nih.gov

Enzyme Structure: The specific three-dimensional structure of the enzyme's active site, including the size of the binding pocket and the flexibility of loops near the active site (such as the GGGX-motif in some lipases), determines its ability to bind bulky substrates. d-nb.info

Reaction Medium: For lipases, which can function in non-aqueous environments, the choice of organic solvent can impact enzyme structure, flexibility, and activity. mdpi.com The amount of water present is also a critical factor, as lipases can switch from hydrolysis to esterification in low-water conditions. mdpi.com

pH and Temperature: Like all enzymes, esterases and lipases have optimal pH and temperature ranges for activity. Deviations from these optima can lead to reduced reaction rates or denaturation of the enzyme.

Enzyme Concentration: The rate of esterification or hydrolysis can increase with a higher concentration of the enzyme, up to a point where substrate availability becomes the limiting factor. mdpi.com

Interactions with Other Biochemical Pathways and Enzymes

This compound, through its core structure of tiglylglycine, is connected to fundamental metabolic pathways. Tiglylglycine is an acyl glycine, a class of molecules that are typically minor metabolites of fatty acids but can become significant in certain metabolic states. hmdb.ca

The formation of the parent compound, tiglylglycine, is a direct result of the activity of Glycine N-acyltransferase (GLYAT), which conjugates tiglyl-CoA with glycine. hmdb.ca Tiglyl-CoA itself is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Therefore, the presence and metabolism of tiglylglycine and its derivatives are directly linked to amino acid breakdown pathways. hmdb.ca

Elevated levels of tiglylglycine in urine are a known biomarker for inborn errors of metabolism, specifically beta-ketothiolase deficiency and disorders related to propionate (B1217596) metabolism. hmdb.ca In these conditions, impaired degradation of acyl-CoA esters leads to their accumulation and subsequent conjugation with glycine as a detoxification mechanism, a process that relies on the function of GLYAT to maintain adequate levels of free coenzyme A (CoASH). uniroma1.ithmdb.ca The accumulation of these acyl-CoAs can otherwise sequester the available CoASH pool, disrupting energy metabolism. uniroma1.it

Modulation of Energy Metabolism by Related Branched-Chain Metabolites in Experimental Systems

Metabolites derived from branched-chain amino acids are significant modulators of cellular energy metabolism. frontiersin.orgbohrium.comnih.govsemanticscholar.orgresearchgate.net These molecules, including acyl-CoAs and acyl glycines, interface with core metabolic processes such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. frontiersin.orgbohrium.comnih.gov

Elevated levels of BCAAs and their metabolic byproducts can lead to significant perturbations in energy homeostasis. frontiersin.orgbohrium.comnih.govsemanticscholar.orgresearchgate.net Research has demonstrated that these metabolites can interfere with mitochondrial function, a critical hub for ATP production. frontiersin.orgbohrium.comnih.gov The mechanisms underlying this modulation are multifaceted and can involve the alteration of key enzymatic activities and metabolic fluxes.

Key Research Findings on BCAA Metabolite Interactions:

Interference with Glycolysis and TCA Cycle: Increased concentrations of BCAA metabolites can impede the normal flow of substrates through glycolysis and the TCA cycle. For instance, in mouse heart perfusate, BCAAs have been shown to inhibit the activity of pyruvate (B1213749) dehydrogenase, a crucial enzyme linking glycolysis to the TCA cycle. frontiersin.orgnih.govresearchgate.net In liver cells, branched-chain alpha-keto acids (BCKAs) can suppress the expression of respiratory complex II (succinate dehydrogenase), which is a component of both the TCA cycle and the electron transport chain, thereby reducing ATP production. nih.govresearchgate.net

Impact on Mitochondrial Biogenesis and Oxidative Phosphorylation: The catabolism of BCAAs generates various intermediate metabolites that can enter the TCA cycle and ultimately influence the production of ATP through the electron transport chain. nih.govresearchgate.net Dysregulation in the levels of these metabolites can lead to mitochondrial dysfunction by altering mitochondrial biogenesis and the efficiency of oxidative phosphorylation. frontiersin.orgbohrium.comnih.govsemanticscholar.org

Activation of Signaling Pathways: Beyond direct enzymatic interactions, BCAA metabolites can also modulate energy metabolism through the activation of signaling pathways. For example, BCAAs can directly activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth and metabolism and is linked to insulin (B600854) resistance. frontiersin.orgbohrium.comsemanticscholar.org Furthermore, elevated levels of these metabolites can activate inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling pathway, which can, in turn, contribute to metabolic dysregulation. frontiersin.orgbohrium.comsemanticscholar.orgresearchgate.net

The following table summarizes the observed effects of branched-chain amino acid metabolites on key components of energy metabolism in various experimental systems.

Experimental SystemMetabolite ClassObserved EffectKey Enzyme/Process AffectedReference
Mouse Heart PerfusateBranched-Chain Amino Acids (BCAAs)Inhibition of glycolysisPyruvate Dehydrogenase frontiersin.orgnih.govresearchgate.net
Muscle CellsIncreased Citrate (downstream effect)Inhibition of glycolysisPhosphofructokinase, Glucose-6-Phosphate nih.govresearchgate.net
Liver CellsBranched-Chain α-Keto Acids (BCKAs)Reduced ATP productionRespiratory Complex II/Succinate Dehydrogenase (SDH) nih.govresearchgate.net
GeneralBranched-Chain Amino Acids (BCAAs)Induction of insulin resistancemTOR Signaling Pathway frontiersin.orgbohrium.comsemanticscholar.org
GeneralBranched-Chain Amino Acids (BCAAs)Upregulation of inflammatory signalsNF-κB Signaling Pathway frontiersin.orgbohrium.comsemanticscholar.orgresearchgate.net

Potential for Inhibitory or Activating Effects on Metabolic Enzymes

Potential Enzymatic Interactions:

Esterases: The most apparent enzymatic interaction for this compound would be its hydrolysis by esterase enzymes. This reaction would cleave the methyl ester bond, yielding Tiglyl Glycine and methanol (B129727). This biotransformation is a common metabolic fate for ester-containing compounds in biological systems.

Glycine N-Acyltransferase (GNAT): The parent compound, Tiglyl Glycine, is formed from Tiglyl-CoA and glycine in a reaction catalyzed by Glycine N-Acyltransferase. caymanchem.comhmdb.ca It is plausible that this compound, due to its structural similarity to the product, could act as a feedback inhibitor of this enzyme. However, this remains a speculative point requiring experimental validation.

Glycine Cleavage System (GCS): Research has shown that metabolites of branched-chain amino acids can inhibit the glycine cleavage system. nih.gov Specifically, 2-methyl-butyryl-CoA and isobutyryl-CoA have been identified as inhibitors of this system in intact rat liver mitochondria. nih.gov Given that Tiglyl Glycine is a downstream metabolite in the same pathway, there is a potential for it or its methyl ester derivative to exert some influence on the GCS, although likely to a different extent than the CoA esters. nih.gov

The potential for this compound to act as either an activator or inhibitor of other metabolic enzymes is largely unexplored. Its accumulation, should it occur due to metabolic dysregulation, could theoretically lead to off-target interactions with various enzymes involved in amino acid and fatty acid metabolism. The nature of these interactions, whether inhibitory or activating, would depend on the specific enzyme's active site structure and the concentration of the metabolite.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for the Separation and Identification of Tiglyl Glycine (B1666218) Methyl Ester and Related Metabolites

Chromatographic techniques are fundamental in the analysis of tiglyl glycine methyl ester, enabling its separation from complex biological matrices and related acylglycines. The choice of technique is often dictated by the sample complexity and the analytical objective.

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone for the analysis of acylglycines, including the broader family to which tiglyl glycine belongs. Due to the low volatility and thermal instability of acylglycines, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. researchgate.netmdpi.com This process typically involves the conversion of reactive functional groups, such as carboxyl and hydroxyl groups, into trimethylsilyl (B98337) (TMS) esters. mdpi.com Following derivatization, the sample is introduced into the GC-MS system, where compounds are separated based on their volatility and polarity by the gas chromatograph before being ionized and detected by the mass spectrometer. mdpi.com The resulting mass spectra provide unique fragmentation patterns that aid in the accurate identification of the compounds. mdpi.com While robust, GC-MS methods can be labor-intensive due to the sample preparation required. mdpi.comnih.gov

Table 1: GC-MS Derivatization Agents for Acylglycine Analysis

Derivatization Agent Target Functional Group Resulting Derivative Reference
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Carboxyl, Hydroxyl Trimethylsilyl (TMS) ester nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Carboxyl, Hydroxyl Trimethylsilyl (TMS) ester nih.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has become a primary tool for the analysis of acylglycines like this compound in complex biological mixtures such as urine and plasma. researchgate.netnih.gov This preference is due to several advantages over GC-MS, including reduced sample preparation time as derivatization is often not required, and the ability to analyze a wider range of compounds with varying polarities. nih.govresearchgate.net Ultra-performance liquid chromatography (UPLC-MS/MS) further enhances the speed and sensitivity of the analysis. nih.gov In a typical workflow, acylglycines are separated by HPLC and then detected by tandem mass spectrometry, which provides high sensitivity and specificity. nih.gov This method is particularly powerful for the quantitative analysis of these metabolites, often employing stable isotope-labeled internal standards for accuracy. researchgate.netnih.gov

Table 2: Comparison of GC-MS and HPLC-MS/MS for Acylglycine Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
Derivatization Typically required to increase volatility. mdpi.com Often not necessary, simplifying sample preparation. nih.gov
Sample Throughput Can be lower due to sample preparation steps. nih.gov Generally higher due to simpler workflows. nih.gov
Compound Polarity Best for volatile or derivatized non-polar compounds. Suitable for a wide range of polarities. researchgate.net

| Sensitivity | Can be very sensitive, especially with specific derivatizing agents. nih.gov | Generally offers high sensitivity and specificity. nih.govnih.gov |

For the separation of complex mixtures containing compounds with a wide range of polarities, such as metabolites in biological fluids, mixed-mode chromatography offers significant advantages. chromatographyonline.com These columns possess stationary phases with multiple functionalities, often combining reversed-phase and ion-exchange or hydrophilic interaction liquid chromatography (HILIC) characteristics. thermofisher.com This dual retention mechanism allows for the simultaneous separation of polar, non-polar, and ionizable compounds in a single analytical run. thermofisher.com By adjusting mobile phase conditions like buffer concentration, pH, and solvent content, the selectivity of the separation can be finely tuned. thermofisher.com This enhanced selectivity is particularly valuable for resolving structurally similar acylglycines and separating them from other matrix components, leading to more accurate identification and quantification. phenomenex.com

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Purity Assessment

While chromatography provides separation, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are employed to provide detailed information about the molecular structure of acylglycines. researchgate.net ¹H-NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C-NMR reveals the types of carbon atoms present in the molecule. researchgate.net The chemical shifts, coupling constants, and signal intensities in the NMR spectra allow for the unambiguous assignment of the structure of this compound. This technique is crucial for confirming the identity of synthesized standards and for identifying unknown metabolites in biological samples. researchgate.net

Table 3: Predicted NMR Data for Glycine Methyl Ester Moiety

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H (ester methyl) ~3.7 Singlet The three protons of the methyl group are chemically equivalent.
¹H (glycine methylene) ~4.0 Singlet The two protons of the methylene (B1212753) group are chemically equivalent.
¹³C (ester methyl) ~52 N/A Chemical shift is characteristic for a methyl ester carbon.
¹³C (glycine methylene) ~41 N/A Chemical shift is characteristic for the alpha-carbon of glycine.
¹³C (carbonyl) ~170 N/A Chemical shift is characteristic for an ester carbonyl carbon.

Note: The actual chemical shifts for this compound will be influenced by the tiglyl group.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like acylglycines. youtube.com It allows for the ionization of the analyte directly from a liquid phase, typically the eluent from an HPLC system, into the gas phase for mass analysis. youtube.com ESI-MS provides an accurate determination of the molecular weight of this compound. youtube.com When coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification and structural confirmation. nih.gov This technique is highly sensitive and is a cornerstone of modern metabolomic analysis. nih.gov

Stable Isotope Dilution Mass Spectrometry for Quantitative Research Applications

Stable Isotope Dilution Mass Spectrometry (SID-MS) stands as the gold standard for the quantitative analysis of metabolites, including tiglylglycine, due to its high precision and accuracy. nih.govuky.edu This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.

For the analysis of tiglylglycine (TG), a synthesized version of the molecule, tiglyl[13C, 15N]glycine, is used as the internal standard. researchgate.net This standard is added to biological samples at the very beginning of the sample preparation process. Because the stable isotope-labeled standard has nearly identical physicochemical properties to the endogenous analyte, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement during mass spectrometric analysis. By measuring the ratio of the signal from the native analyte to that of the known concentration of the internal standard, any variations that occur during sample workup and analysis are effectively nullified, allowing for highly accurate quantification. nih.gov

In a typical Gas Chromatography-Mass Spectrometry (GC-MS) based SID-MS method for tiglylglycine, the analysis is performed in the electron impact mode, monitoring specific ions for the derivatized analyte and the internal standard. researchgate.net For instance, after trimethylsilyl (TMS) derivatization, the ions at mass-to-charge ratio (m/z) 170 for native tiglylglycine and m/z 172 for the tiglyl[13C,15N]glycine internal standard are used for quantification. researchgate.net The method's validation includes establishing linearity, accuracy, precision (both intra- and inter-day), and the lower limit of quantification (LLOQ) to ensure reliable results. uky.edunih.gov

Table 1: Key Parameters for SID-MS Quantification of Tiglylglycine

ParameterDescriptionExample Value/IonReference
AnalyteEndogenous Tiglylglycine (after TMS derivatization)m/z 170 researchgate.net
Internal StandardTiglyl[13C, 15N]glycine (after TMS derivatization)m/z 172 researchgate.net
TechniqueGas Chromatography-Mass Spectrometry (GC-MS)N/A researchgate.net
Validation MetricsLinearity, Precision, Accuracy, Recovery, Stabilityr² > 0.997, Reproducibility ≤12.7% uky.edu

Sample Preparation and Derivatization Strategies for Analytical Research

Effective sample preparation is a critical prerequisite for the reliable analysis of tiglylglycine from complex biological matrices such as urine or plasma. The primary goals are to isolate the analyte from interfering substances and to chemically modify it to be suitable for the chosen analytical platform, particularly GC-MS.

For GC-MS analysis, polar and non-volatile compounds like tiglylglycine must be chemically derivatized to increase their volatility and thermal stability. sigmaaldrich.com While trimethylsilylation (TMS) is a common approach, protocols involving methyl ester formation are also utilized, often as part of a two-step process for comprehensive derivatization of amino acid-containing metabolites. researchgate.netresearchgate.net

An optimized two-step protocol involves:

Esterification: The carboxyl group of tiglylglycine is converted into its methyl ester. This is typically achieved by heating the dried sample extract with 2 M hydrochloric acid in methanol (B129727) (CH3OH) at approximately 80°C for 60 minutes. nih.govnih.gov This step specifically targets the carboxylic acid moiety, rendering it more volatile.

Acylation: Following esterification, any remaining active hydrogens, such as on the amide group, are derivatized. This is commonly done by reacting the sample with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) in a solvent such as ethyl acetate. nih.govdntb.gov.ua This reaction is typically performed at around 65°C for 30 minutes and further increases the volatility and improves the chromatographic properties of the derivative. nih.gov

This two-step derivatization ensures that all polar functional groups are masked, leading to sharp, symmetrical peaks in the gas chromatogram and characteristic mass spectra suitable for identification and quantification. researchgate.net The resulting this compound-PFP derivative is stable and can be readily analyzed by GC-MS. dntb.gov.ua

Table 2: Two-Step Derivatization Protocol for GC-MS Analysis

StepReagentConditionsPurposeReference
1. Esterification2 M HCl in Methanol80°C for 60 minutesConverts carboxylic acid to methyl ester. nih.govnih.gov
2. AcylationPentafluoropropionic anhydride (PFPA) in Ethyl Acetate65°C for 30 minutesDerivatizes remaining active hydrogens. nih.govdntb.gov.ua

Isolating tiglylglycine from complex biological samples like urine is essential to remove matrix components that can interfere with analysis. The two most common techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). researchgate.net

Liquid-Liquid Extraction (LLE): This is a conventional method for extracting organic acids. The process typically involves acidifying the aqueous sample (e.g., urine) with HCl to ensure the analyte is in its protonated, less polar form. nih.govnih.gov Subsequently, the sample is extracted multiple times with a water-immiscible organic solvent, such as ethyl acetate. researchgate.netnih.gov The organic layers are then pooled and evaporated to dryness under a stream of nitrogen before derivatization. While effective, LLE can be labor-intensive and may lead to the formation of emulsions. selectscience.net

Solid-Phase Extraction (SPE): SPE is often considered a more modern and efficient alternative to LLE, providing cleaner extracts and higher analyte recovery. researchgate.netnih.gov For organic acids like tiglylglycine, an anion-exchange SPE cartridge is typically used. nih.govnih.gov The general procedure involves the following steps:

Column Conditioning: The SPE cartridge is activated, often with methanol followed by water, to ensure proper interaction between the sorbent and the sample. nih.gov

Sample Loading: The biological sample (e.g., urine, potentially pH-adjusted) is passed through the cartridge. The charged tiglylglycine binds to the anion-exchange sorbent while neutral and cationic impurities are washed away. nih.govmdpi.com

Washing: The column is washed with a solvent (e.g., water, dilute acid) to remove any remaining weakly bound interferences. mdpi.com

Elution: The purified tiglylglycine is eluted from the cartridge using a strong solvent, often containing an acid or a high concentration of salt to disrupt the ionic interaction with the sorbent. nih.gov

SPE methods can offer better reproducibility and are more amenable to automation compared to LLE. nih.gov Studies have shown that SPE can achieve high extraction efficiencies (90-100%) for a wide range of organic acids. nih.gov

Table 3: Comparison of Extraction Methods for Tiglylglycine

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
PrinciplePartitioning between two immiscible liquid phases.Partitioning between a solid sorbent and a liquid phase. researchgate.net
Typical Solvent/SorbentEthyl AcetateAnion-Exchange Cartridge (e.g., QMA) researchgate.netnih.gov
AdvantagesLow cost, well-established.Higher recovery, cleaner extracts, less solvent use, amenable to automation. researchgate.netnih.govnih.gov
DisadvantagesLabor-intensive, emulsion formation, larger solvent volumes.Higher cost of consumables (cartridges). researchgate.netselectscience.net

Theoretical and Computational Studies on Tiglyl Glycine Methyl Ester Systems

Molecular Dynamics and Docking Simulations of Enzyme-Ligand Interactions (e.g., GLYAT with Esterified Substrates)

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as an N-acyl amino acid ester, and a target enzyme. Docking predicts the preferred binding orientation and affinity of a ligand to a protein, while MD simulations provide a dynamic view of the complex, revealing conformational changes and interaction stability over time.

Molecular Docking: Studies on enzymes like Glycine (B1666218) N-acyltransferase (GLYAT) utilize docking to understand substrate specificity. For instance, docking simulations of substrates like benzoyl-CoA and phenylacetyl-CoA into the active sites of GLYAT and its isoform GLYATL1 have been used to determine binding affinities and preferred orientations. nih.gov Such studies employ programs like AutoDock Vina, which calculates the binding energy for different ligand poses within the enzyme's active site. nih.gov The pose with the lowest binding energy is considered the most probable binding mode. nih.gov This approach can be extended to esterified substrates like tiglyl glycine methyl ester to predict how the methyl ester group influences binding compared to the corresponding free acid or CoA-thioester.

Molecular Dynamics (MD) Simulations: MD simulations have been used to study the stability of enzyme-ligand complexes. For example, simulations of transthyretin (TTR) in complex with various ligands, including methyl esters, have shown how specific functional groups contribute to binding thermodynamics. mdpi.com These studies revealed that replacing a carboxylate group with a methyl ester can reduce favorable electrostatic interactions and hydrogen bonding, leading to a less stable complex. mdpi.com In the context of this compound, MD simulations could elucidate how the ester interacts with key residues within an enzyme's binding pocket, such as the catalytic triad (B1167595) (e.g., Ser-His-Asp) of a hydrolase, and assess the stability of these interactions over time. nih.govnih.gov

ParameterDescriptionExample ApplicationFinding
Binding Affinity (kcal/mol) The calculated free energy of binding between the ligand and the enzyme. Lower values indicate stronger binding.Docking of a methyl ester ligand to the Val122Ile transthyretin variant. mdpi.comThe binding energy was -9.1 kcal/mol, which was less favorable than the -18.0 kcal/mol for the corresponding carboxylate ligand, indicating a weaker interaction for the ester. mdpi.com
Hydrogen Bonds Non-covalent interactions between hydrogen atoms and electronegative atoms (O, N) that are crucial for stabilizing the ligand in the active site.MD simulations of a methyl ester ligand in the transthyretin binding pocket. mdpi.comThe methyl ester derivative formed fewer hydrogen bonds with key Lys-15 residues compared to its carboxylate counterpart, reducing binding stability. mdpi.com
Key Interacting Residues Specific amino acids in the enzyme's active site that form significant interactions (hydrogen bonds, hydrophobic contacts) with the ligand.Docking of carbamate (B1207046) ester inhibitors into Fatty Acid Amide Hydrolase (FAAH). nih.govThe carbamoyl (B1232498) group of the ester consistently formed hydrogen bonds with key serine residues (Ser217, Ser241) in the enzyme's catalytic site. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthesis and Biotransformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure of molecules and map out the energetic landscape of chemical reactions. These calculations provide detailed, step-by-step mechanisms for both the chemical synthesis and the enzymatic breakdown (biotransformation) of compounds like this compound.

Synthesis: The synthesis of this compound involves two primary steps: the esterification of glycine with methanol (B129727) and the subsequent N-acylation with an activated form of tiglic acid (like tiglyl-CoA). Quantum chemical calculations can model these reaction pathways. For example, studies on the formation of glycine itself from simpler interstellar molecules have used DFT to identify exothermic, barrierless reaction pathways, confirming their high probability. raa-journal.org Similarly, the mechanism of esterification, often acid-catalyzed, can be elucidated by calculating the energies of intermediates and transition states, confirming the most likely pathway. google.com

Biotransformation: The primary route of biotransformation for an ester like this compound is hydrolysis, catalyzed by hydrolase enzymes, which breaks the ester bond to yield tiglyl glycine and methanol, or the amide bond to yield tiglic acid and glycine methyl ester. Quantum chemical calculations can model the reaction mechanism within the enzyme's active site. For instance, analysis of ion formation in the mass spectrometry of methyl stearate (B1226849) used DFT to understand bond cleavage and rearrangement reactions. nih.gov This approach can be applied to model the hydrolysis of this compound, detailing the nucleophilic attack by a serine residue of the catalytic triad on the carbonyl carbon of the ester or amide group and the subsequent steps leading to product release.

Reaction TypeComputational MethodInformation GainedRelevance to this compound
Radical-Molecule Interaction DFT at B3LYP/6-31G(d,p) level raa-journal.orgReaction energies, transition state barriers, optimized geometries of intermediates.Elucidates the favorability and potential energy barriers for the formation of the glycine backbone from simpler precursor molecules. raa-journal.org
Ion Fragmentation Time-Dependent DFT (TDDFT) and Natural Bond Orbital (NBO) analysis nih.govIonization energies, bond stability, hyperconjugation effects, rearrangement pathways.Provides a framework for understanding the stability of the ester and amide bonds and predicting how the molecule might break down during biotransformation or analysis. nih.gov
Ester Hydrolysis DFTActivation energies, transition state structures, proton transfer steps.Models the enzymatic hydrolysis of the methyl ester bond or the amide bond, identifying the rate-limiting step and the roles of catalytic residues.

Bioinformatic Approaches for Identifying Putative Enzymes and Pathways Involved in Ester Metabolism

Bioinformatics provides the tools to mine vast biological databases (genomic, proteomic) to identify candidate enzymes and metabolic pathways responsible for the synthesis and degradation of specific compounds. For a molecule like this compound, these approaches can pinpoint putative hydrolases (esterases, lipases, amidases) that may be involved in its metabolism.

The process often begins by searching protein sequence databases like NCBI and UniProt for enzymes with known activity on similar substrates (e.g., other N-acyl amino acids or short-chain fatty acid esters). Homology-based searches using tools like BLAST can identify proteins with significant sequence similarity. A key feature to screen for in hydrolases is the presence of a conserved catalytic domain, such as the catalytic triad (Ser-Asp-His) and the G-x-S-x-G "catalytic elbow" motif characteristic of many lipolytic enzymes. nih.govfrontiersin.org

Once candidate genes are identified, further bioinformatic analysis, including multiple sequence alignment and phylogenetic tree construction, can reveal evolutionary relationships to known enzymes. nih.gov Functional metagenomic approaches can also be used, where DNA from an environmental sample is screened for genes that confer esterase activity when expressed in a host like E. coli. frontiersin.org This strategy has successfully identified novel lipolytic enzymes from unculturable microorganisms. frontiersin.orgfrontiersin.org

Bioinformatic MethodDatabase/ToolObjectiveExample Application
Homology Searching BLAST, NCBI Protein Database nih.govIdentify proteins with sequence similarity to known esterases or lipases.Identification of 49 genes encoding enzymes related to lipid metabolism, including triacylglycerol lipases and esterases, in Acinetobacter venetianus. nih.gov
Conserved Domain Analysis PFAM, TIGRFAM frontiersin.orgSearch for characteristic protein families or domains, such as the α/β hydrolase fold.Screening of a metagenomic dataset to find proteins containing conserved regions typical for lipases and esterases, leading to the discovery of a novel hydrolase. frontiersin.org
Functional Metagenomics Metagenomic Libraries, E. coli expression systems frontiersin.orgScreen environmental DNA for genes that encode active enzymes.A gene from a global ocean sampling dataset was synthesized and expressed, revealing lipolytic activity toward para-nitrophenyl (B135317) (pNP) esters. frontiersin.org
Pathway Analysis KEGG, MetaCycReconstruct metabolic pathways to understand how a compound is synthesized or degraded.Analysis of enzymes involved in lipid metabolism in A. venetianus by mapping identified genes to known pathways using their EC numbers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Acyl Amino Acid Esters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For N-acyl amino acid esters, QSAR models can be developed to predict their inhibitory potency against target enzymes like Fatty Acid Amide Hydrolase (FAAH) or N-acylethanolamine acid amidase (NAAA). nih.govacs.org

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.govacs.org

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), and steric or topological descriptors (e.g., molecular volume, connectivity indices). researchgate.netwalisongo.ac.id

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. researchgate.net

For example, a 3D-QSAR study on a series of carbamic acid esters acting as NAAA inhibitors successfully identified key structural features that enhance potency. acs.org Such models can guide the rational design of new, more potent inhibitors by predicting the activity of virtual compounds before their synthesis, saving time and resources.

QSAR ComponentDescriptionExample from N-Acyl Ester/Amide Studies
Biological Activity The dependent variable in the model, typically expressed as the logarithm of a concentration (e.g., pIC₅₀).pIC₅₀ values for the inhibition of Fatty Acid Amide Hydrolase (FAAH) by biphenyl (B1667301) carbamate esters. nih.gov
Molecular Descriptors Numerical representations of molecular properties used as independent variables.Lipophilicity (logP), steric parameters (e.g., molar refractivity), and quantum chemical descriptors (e.g., total energy, atomic charges). nih.govresearchgate.net
Statistical Method The algorithm used to create the predictive equation.Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA). researchgate.net
Model Validation Statistical metrics used to assess the model's quality and predictive ability.Correlation coefficient (R²), leave-one-out cross-validation coefficient (Q²), and F-ratio test. A high R² (>0.8) and Q² (>0.7) indicate a robust model. researchgate.net

Application in Biochemical Research Models for Investigating Metabolic Homeostasis and Perturbations

In Vitro Cellular Systems for Studying Isoleucine Metabolism and Acylglycine Conjugation

In vitro cellular systems provide controlled environments to study specific biochemical reactions, including the breakdown of isoleucine and the formation of acylglycines like tiglylglycine. Cultured human skin fibroblasts are a well-established model for this purpose. nih.govnih.gov These cells possess the necessary enzymatic machinery to metabolize branched-chain amino acids and can be derived from both healthy individuals and patients with genetic metabolic disorders.

In these systems, researchers can incubate the cells with stable isotope-labeled isoleucine to trace its metabolic fate. nih.gov For instance, in fibroblasts from healthy donors, isoleucine is catabolized through a series of enzymatic steps. However, in fibroblasts from patients with a deficiency in this pathway, such as beta-ketothiolase deficiency, the process is hindered. nih.gov This leads to the accumulation of an intermediate metabolite, tiglyl-CoA. The cell's detoxification mechanism then conjugates this excess tiglyl-CoA with glycine (B1666218) to form tiglylglycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). The detection of tiglylglycine in the cell culture medium thus serves as a direct indicator of a specific metabolic block.

Studies using fibroblasts from patients with various defects in leucine (B10760876) catabolism have demonstrated the power of this model to identify the specific organic acid products that accumulate due to enzymatic deficiencies. nih.gov This principle is directly applicable to studying isoleucine metabolism and the resulting formation of tiglylglycine.

Table 1: Applications of In Vitro Cellular Models in Isoleucine Metabolism Research

Model System Application Key Findings
Human Skin Fibroblasts Studying the catabolism of branched-chain amino acids. nih.gov Can replicate metabolic pathways and identify accumulated intermediates in genetic disorders. nih.govnih.gov

Experimental Animal Models for Investigating Metabolic Dysregulation Related to Branched-Chain Amino Acids

Experimental animal models, particularly genetically engineered mice, are indispensable for studying the systemic effects of metabolic dysregulation. While a definitive animal model that fully recapitulates the tiglylglycine-excreting phenotype of beta-ketothiolase deficiency (caused by mutations in the ACAT1 gene) is not extensively described for this purpose, existing Acat1 knockout mouse models have been developed. ahajournals.orgnih.govbiorxiv.org These models have primarily been used to investigate the role of the ACAT1 enzyme in cholesterol metabolism and atherosclerosis, revealing unexpected functions in hematopoiesis and other areas. ahajournals.orgnih.gov

Despite the focus on cholesterol, these Acat1 knockout mice are the most genetically relevant models for beta-ketothiolase deficiency. Research on related organic acidemias, such as propionic acidemia and methylmalonic aciduria, where tiglylglycine is also known to be excreted, provides valuable insights into how such models can be used. researchgate.netorpha.net These models demonstrate systemic signs of metabolic distress, such as growth retardation and metabolic crises, especially when challenged with a high-protein diet. orpha.net

Biochemical phenotyping involves the comprehensive analysis of metabolites to characterize the physiological state of a model organism. In a genetically engineered model of an enzyme deficiency in the isoleucine pathway, phenotyping is crucial for confirming that the model replicates the human condition. The primary method involves analyzing urine for specific organic acids. orpha.netresearchgate.netispae-jped.com

For a model of beta-ketothiolase deficiency, the key biochemical markers would include 2-methylacetoacetate, 2-methyl-3-hydroxybutyrate, and tiglylglycine. orpha.netresearchgate.net The presence and quantity of urinary tiglylglycine can indicate the severity of the metabolic block. jpedres.org For instance, a complete absence of enzyme activity would be expected to result in higher levels of tiglylglycine excretion compared to a model with some residual enzyme function. jpedres.org This analysis is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS), which can accurately identify and quantify these specific metabolites. researchgate.net

Animal models are ideal for testing the effects of interventions, such as dietary modifications, on metabolic diseases. The composition of urine is highly sensitive to diet, making urinary metabolite analysis a powerful, non-invasive tool for monitoring metabolic responses. nih.govmdpi.com

In a mouse model of a relevant organic aciduria, researchers can manipulate the diet to study its effect on the animal's metabolic state. For example, providing a diet high in isoleucine or total protein would be expected to exacerbate the metabolic phenotype, leading to a significant increase in the urinary excretion of tiglylglycine. orpha.net Conversely, a protein-restricted diet should ameliorate the phenotype, resulting in lower levels of this biomarker. By quantifying tiglylglycine and other related metabolites, researchers can precisely assess the efficacy of the dietary intervention in managing the metabolic disorder.

Table 2: Dietary Interventions and Expected Biomarker Response in Animal Models

Intervention Expected Effect on Isoleucine Pathway Expected Change in Urinary Tiglylglycine
High-Protein/High-Isoleucine Diet Increased metabolic flux and substrate pressure on the deficient enzyme. orpha.net Increase

Research on Tiglylglycine as a Biochemical Marker in Non-Clinical Research Settings

In non-clinical research, a reliable biochemical marker is one that is sensitive and specific to a particular metabolic state or pathway. Tiglylglycine serves as an excellent marker for disruptions in isoleucine catabolism. researchgate.netsemanticscholar.org Its accumulation is a direct consequence of a bottleneck in the metabolic pathway, specifically at the step catalyzed by beta-ketothiolase or in related disorders of propionate (B1217596) metabolism. researchgate.netorpha.net

The presence of elevated tiglylglycine in a biological sample (e.g., urine from a mouse model or media from a cell culture) is a highly specific indicator of a derangement in the isoleucine catabolic pathway. Because it is formed from the buildup of tiglyl-CoA, its detection allows researchers to pinpoint the metabolic dysfunction to a specific segment of the pathway.

This specificity is crucial when validating new genetic models of disease. If a mouse is engineered with a mutation in the ACAT1 gene, observing a significant increase in urinary tiglylglycine would confirm that the genetic modification has successfully produced the intended biochemical defect. It helps distinguish the condition from other metabolic disorders that might present with similar, more general symptoms like ketoacidosis. orpha.net

Tiglylglycine is a valuable dynamic biomarker for assessing the efficacy of potential therapeutic interventions in preclinical models. If an experimental drug or a gene therapy approach is being tested to correct a defect in isoleucine metabolism, monitoring urinary tiglylglycine levels provides a quantitative measure of treatment response.

For example, a successful therapy would be expected to restore or improve the function of the deficient enzyme, thereby reducing the accumulation of tiglyl-CoA and, consequently, lowering the production and excretion of tiglylglycine. A dose-response relationship could be established by administering different amounts of a test compound and measuring the corresponding changes in tiglylglycine levels. This use of acylglycines as metabolic markers has been demonstrated in other contexts, such as the use of acetylglycine to monitor fat loss in mice, highlighting the utility of this class of molecules in tracking metabolic changes. nih.gov

Emerging Research Avenues and Future Directions

Exploration of Undiscovered Biotransformation Pathways for Tiglyl Glycine (B1666218) Methyl Ester

While the primary metabolic context of the parent compound, Tiglylglycine, is the catabolism of isoleucine, the specific biotransformation pathways of its methyl ester are not fully elucidated. Future research will likely focus on identifying and characterizing the enzymes and reactions involved in its formation, degradation, and potential conversion to other bioactive molecules.

Key areas of exploration include:

Ester Hydrolysis: The most direct pathway is the hydrolysis of the methyl ester back to Tiglylglycine and methanol (B129727), likely catalyzed by non-specific carboxylesterases present in various tissues. Identifying the specific esterases with high affinity for this substrate is a critical research goal.

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes are known to catalyze the oxidative cleavage of carboxylic esters. nih.govnih.gov Investigating the interaction of Tiglyl Glycine Methyl Ester with various CYP isoforms could reveal novel oxidative pathways, potentially leading to hydroxylated or other modified metabolites with unique biological activities. mdpi.comwikipedia.org For example, P450-mediated hydroxylation could occur on the tiglyl group, creating a more polar metabolite for excretion.

Microbial Biotransformation: The gut microbiota possesses a vast enzymatic repertoire capable of metabolizing a wide array of compounds. nih.govbohrium.com Research into how gut microbes transform this compound could uncover novel metabolites and pathways, including reduction of the double bond or other modifications that could impact host physiology.

Development of Novel Enzymatic Tools for Selective Ester Synthesis or Hydrolysis

The precise synthesis and breakdown of esters are fundamental to many biological and biotechnological processes. Developing enzymatic tools with high selectivity for this compound offers potential for both research and industrial applications.

Future developments in this area may include:

Lipase-Catalyzed Synthesis: Lipases are versatile enzymes widely used for ester synthesis in non-aqueous environments. nih.govmdpi.com Research is focusing on screening for or engineering lipases, such as those from Candida antarctica or Burkholderia cepacia, for the efficient and enantioselective synthesis of this compound and related amino acid esters. mdpi.commdpi.com This could provide a green chemistry alternative to traditional chemical synthesis.

High-Throughput Screening for Novel Esterases: Metagenomic approaches can be used to screen diverse environmental samples for novel esterases with unique substrate specificities. These enzymes could be tailored for the selective hydrolysis of the methyl ester, which would be valuable for developing diagnostic assays or for controlled release applications in biotechnology. nih.gov

Continuous-Flow Bioreactors: Integrating immobilized lipases or esterases into continuous-flow microreactors can enhance reaction efficiency, shorten reaction times, and allow for easier control and scalability of both synthesis and hydrolysis processes. mdpi.com

Research FocusEnzyme ClassPotential Application
Synthesis Lipases (e.g., from Candida, Burkholderia)Green, enantioselective production of this compound for research standards and potential therapeutic use.
Hydrolysis Carboxylesterases, Novel Esterases (from metagenomics)Development of specific diagnostic assays; controlled release of Tiglylglycine.
Process Optimization Immobilized EnzymesUse in continuous-flow reactors for efficient, scalable production and breakdown.

Investigation into the Potential Biological Activity of this compound Beyond Metabolic Intermediacy

The biological roles of many acylglycines are expanding beyond their function as simple detoxification products. Investigating the specific bioactivities of this compound is a promising frontier. Given that short-chain fatty acids (the acyl component) are known to have diverse signaling roles, their glycine conjugates and esters may also possess important functions. mdpi.comnih.gov

Potential areas of investigation include:

Signaling and Receptor Interaction: Short-chain fatty acids are ligands for G protein-coupled receptors (GPCRs) like FFA2 and FFA3. nih.gov Future studies could explore whether Tiglylglycine or its methyl ester can modulate these or other receptors, potentially influencing cellular signaling pathways related to inflammation, immune response, or metabolism.

Metabolic Regulation: Other acylglycines have been implicated in the regulation of glucose and lipid metabolism. Research could examine if this compound affects key metabolic processes such as insulin (B600854) sensitivity, fatty acid oxidation, or adipocyte differentiation.

Neuroactivity: Given that some metabolites of amino acid metabolism can cross the blood-brain barrier, investigating potential neuroactive or neuromodulatory effects of this compound is a plausible avenue for future research.

Integration of Multi-Omics Data to Understand the Systemic Role of Tiglyl Glycine and its Derivatives in Metabolic Networks

To fully comprehend the significance of this compound, it must be studied within the context of the entire biological system. A systems biology approach, integrating various "omics" datasets, is essential for building a comprehensive picture of its metabolic network. kaist.ac.krnih.govfrontiersin.org

This integrated approach involves:

Metabolomics: Comprehensive profiling to quantify levels of Tiglylglycine, its methyl ester, and related metabolites (e.g., other acylglycines, acylcarnitines, and amino acids) in various biological samples under different physiological or pathological conditions. mdpi.com

Genomics and Transcriptomics: Identifying the genes and transcripts that encode the enzymes and transporters involved in the metabolism of this compound. This can help uncover regulatory mechanisms and genetic variations that influence its levels. nih.gov

Proteomics: Quantifying the expression levels of the actual proteins (enzymes, transporters) that directly handle the compound, providing a more direct link between genetic information and metabolic function. nih.gov

Data Integration and Network Analysis: Using bioinformatics tools to merge these multi-omics datasets allows for the reconstruction of metabolic pathways and regulatory networks. frontiersin.orgresearchgate.net This can reveal previously unknown connections between the metabolism of this compound and other pathways, such as fatty acid metabolism, energy production, and cellular signaling. creative-proteomics.com

Advancements in High-Throughput Analytical Platforms for Comprehensive Metabolite Profiling

Progress in the aforementioned research areas is heavily dependent on the analytical technologies available for detecting and quantifying low-abundance metabolites like this compound in complex biological matrices.

Key technological advancements include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This remains the gold standard for targeted and untargeted metabolomics due to its high sensitivity and specificity. azolifesciences.com Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers superior chromatographic resolution, allowing for the separation and accurate quantification of isomers and closely related acylglycines. nih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and highly reproducible technique, particularly for volatile compounds or those that can be derivatized. It is often used in clinical labs for organic acid analysis and can be applied to acylglycine profiling. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap MS provide high mass accuracy and resolution, which is crucial for identifying unknown metabolites and elucidating their structures in untargeted metabolomics studies. nih.gov

High-Throughput Screening (HTS) Assays: The development of automated and miniaturized HTS assays, often using fluorescence or other sensitive detection methods, will be essential for screening large compound libraries to identify novel enzymes for synthesis/hydrolysis or to discover molecules that modulate the biological activity of this compound. assaygenie.comresearchgate.net

Analytical PlatformKey AdvantagesApplication for this compound
UPLC-MS/MS High sensitivity, specificity, and resolution. nih.govQuantitative analysis in plasma, urine, and tissues; isomer separation. researchgate.net
GC-MS High reproducibility, extensive libraries.Routine clinical analysis of acylglycines and related organic acids.
HRMS (QTOF, Orbitrap) High mass accuracy, structural elucidation. nih.govIdentification of novel biotransformation products and unknown metabolites.
HTS Assays Automation, high sample throughput. assaygenie.comScreening for novel enzymes and bioactive modulators.

The future of research on this compound is moving towards a more integrated and systemic understanding. By exploring its unique biotransformation pathways, developing specific enzymatic tools, investigating its potential bioactivities, and leveraging the power of multi-omics and advanced analytical platforms, the scientific community can illuminate the full biological significance of this intriguing compound. These endeavors will not only deepen our knowledge of amino acid metabolism but may also open new avenues for diagnostics and therapeutic interventions in metabolic diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.